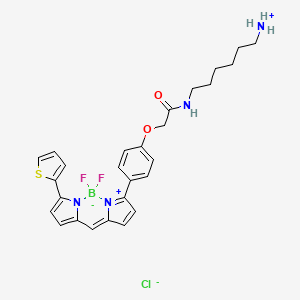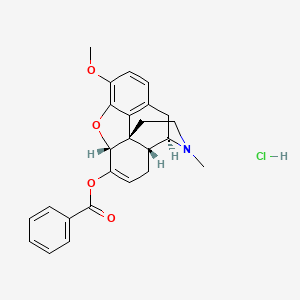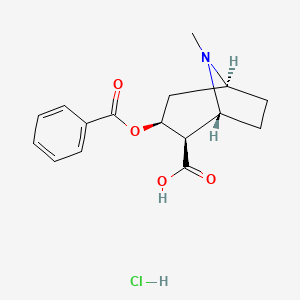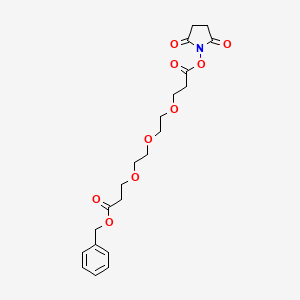
BI-4924
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BI-4924 is a lipophilic, highly plasma protein bound selective phosphoglycerate dehydrogenase (PHGDH) inhibitor . It has an IC50 of 3 nM and shows excellent microsomal and hepatocytic stability . Intracellular trapping of BI-4924 disrupts serine biosynthesis with an IC50 of 2200 nM at 72 h .
Synthesis Analysis
The synthesis of BI-4924 involves a fragment-based screening followed by a hit optimization using structure-based drug design . This process has led to the development of a single-digit nanomolar lead series and improved potency by 6 orders of magnitude .Molecular Structure Analysis
The molecular weight of BI-4924 is 499.36 . The chemical formula is C21H20Cl2N2O6S . The structure of BI-4924 has been determined through co-crystal structure analysis .Chemical Reactions Analysis
PHGDH, the enzyme that BI-4924 inhibits, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in a NAD-dependent manner .Physical And Chemical Properties Analysis
BI-4924 is a solid substance . It is soluble in DMSO at a concentration of 125 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Applications De Recherche Scientifique
Targeting Phosphoglycerate Dehydrogenase (PHGDH) in Serine Biosynthesis
BI-4924 is a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), a rate-limiting enzyme in the serine synthesis pathway (SSP) in humans. This pathway converts glycolysis-derived 3-phosphoglycerate to 3-phosphopyruvate. The discovery of BI-4924 and its prodrug BI-4916, which targets PHGDH, emerged from a fragment-based screening and subsequent optimization using structure-based drug design. This approach led to a single digit nanomolar lead series and improved potency by six orders of magnitude. The mechanism involves intracellular ester cleavage of the prodrug, enriching the carboxylic acid-based drug BI-4924 inside cells and overcoming high cytosolic levels of competitive cofactors NADH/NAD+ (Weinstabl et al., 2019).
Mécanisme D'action
Orientations Futures
The design and development of novel PHGDH inhibitors like BI-4924 may have broad implications for cancer treatment . Therapeutic strategies of PHGDH inhibitors in combination with traditional chemotherapeutic drugs may provide new perspectives for precision medicine and effective personalized treatment for cancer patients .
Propriétés
Numéro CAS |
2244452-09-1 |
|---|---|
Nom du produit |
BI-4924 |
Formule moléculaire |
C21H20Cl2N2O6S |
Poids moléculaire |
499.359 |
Nom IUPAC |
2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 |
Clé InChI |
CJEJFFCPVBZSIE-OAHLLOKOSA-N |
SMILES |
O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-4924; BI 4924; BI4924; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)




